D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

Glucosylceramide synthase Enzyme inhibition Stereochemistry

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (D,L-erythro-PDMP) is a racemic mixture of the D-erythro (1S,2R) and L-erythro (1R,2S) stereoisomers of the ceramide analog PDMP. Unlike the threo isomers, this erythro configuration lacks inhibitory activity toward glucosylceramide synthase (GCS) but instead modulates sphingolipid metabolism through ceramide accumulation and weak inhibition of galactosyltransferase.

Molecular Formula C23H39ClN2O3
Molecular Weight 427.0 g/mol
Cat. No. B10827447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
Molecular FormulaC23H39ClN2O3
Molecular Weight427.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23+;/m1./s1
InChIKeyHVJHJOYQTSEKPK-QRIJJCFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl: A Stereochemically Defined Ceramide Analog for Glycosphingolipid Research


D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (D,L-erythro-PDMP) is a racemic mixture of the D-erythro (1S,2R) and L-erythro (1R,2S) stereoisomers of the ceramide analog PDMP [1]. Unlike the threo isomers, this erythro configuration lacks inhibitory activity toward glucosylceramide synthase (GCS) but instead modulates sphingolipid metabolism through ceramide accumulation and weak inhibition of galactosyltransferase . The compound serves as a critical tool for dissecting ceramide-dependent pathways independent of glucosylceramide depletion.

Why D,L-Erythro-PDMP Cannot Be Replaced by DL-Threo-PDMP or Other GCS Inhibitors


PDMP possesses two chiral centers, yielding four stereoisomers with profoundly divergent pharmacological profiles [1]. The D-threo isomer is a potent GCS inhibitor (IC50 5 µM), whereas D,L-erythro-PDMP does not inhibit GCS at all. Instead, it elevates cellular ceramide, protects GCS from degradation, and weakly inhibits galactosyltransferase. Even between erythro isomers, L-erythro and D-erythro may exert opposing effects on glycosyltransferases. Consequently, substituting D,L-erythro-PDMP with DL-threo-PDMP or other GCS-targeting agents will produce qualitatively different biological outcomes, particularly in assays measuring ceramide signaling, GSL depletion, or enzyme induction [2].

Quantitative Differentiation of D,L-Erythro-PDMP HCl from Threo Isomers and GCS Inhibitors


GCS Enzyme Inhibition: Null Activity vs. Potent Inhibition by D-Threo-PDMP

D,L-Erythro-PDMP does not inhibit glucosylceramide synthase (GCS) at any tested concentration, whereas D-threo-PDMP, the active component of racemic DL-threo-PDMP, inhibits GCS with an IC50 of 5 µM and a Ki of 0.7 µM in a mixed competition mode against ceramide [1]. This fundamental difference is confirmed by multiple sources, including vendor datasheets stating that GCS inhibition resides exclusively in the D-threo (1R,2R) enantiomer and that the erythro mixture lacks this activity entirely [2].

Glucosylceramide synthase Enzyme inhibition Stereochemistry

Galactosyltransferase Inhibition: Selective Weak Inhibition by D,L-Erythro-PDMP

D,L-Erythro-PDMP inhibits UDP-galactose:ceramide galactosyltransferase by 27% at a concentration of 100 µM in mouse brain microsomes, whereas DL-threo-PDMP shows only marginal inhibition of this enzyme [1][2]. This represents a reversal of the GCS selectivity pattern: the erythro mixture preferentially targets galactosyltransferase over glucosyltransferase, while the threo mixture shows the opposite preference.

Galactosyltransferase UDP-galactose:ceramide galactosyltransferase Enzyme selectivity

Ceramide Elevation and GCS Enzyme Stabilization vs. GCS Inhibition

Treatment of MDCK cells with 40 µM D,L-erythro-PDMP for 24 hours significantly increases endogenous ceramide levels and protects GCS from degradation, leading to an induced elevation of GCS enzyme levels [1][2]. In direct contrast, D-threo-PDMP at 20 µM inhibits GCS activity but also induces GCS protein levels through a distinct mechanism involving enzyme-inhibitor complex stabilization; however, the functional outcome is GCS inhibition, not ceramide accumulation [1]. Agents such as N-butyldeoxynojirimycin (NBDN) that block GCS without increasing ceramide do not produce the same ceramide-driven induction seen with D,L-erythro-PDMP [1].

Ceramide accumulation Glucosylceramide synthase protection Enzyme induction

Growth Inhibition Without Glycosphingolipid Depletion: Mechanistic Divergence from Threo-PDMP

At 50 µM, both D,L-erythro-PDMP and DL-threo-PDMP completely suppress the growth of cultured rabbit skin fibroblasts. However, only the threo isomer depletes major gangliosides (GM3 and GD3) and causes ceramide accumulation, while the erythro isomer does not affect glycosphingolipid biosynthesis at all [1]. The growth-inhibitory activity of D,L-erythro-PDMP therefore operates through a mechanism independent of GSL depletion, likely involving ceramide and diglyceride accumulation as suggested by Abe et al. (1995), who observed that both threo and erythro racemates inhibit human cancer cell growth, with the erythro effect dissociated from GCS blockade [2].

Cell growth inhibition Glycosphingolipid depletion Ceramide-mediated apoptosis

High-Value Application Scenarios for D,L-Erythro-PDMP HCl Based on Quantitative Differentiation Evidence


Isolating Ceramide-Mediated Apoptotic Signaling from GSL-Dependent Effects in Cancer Cell Lines

D,L-Erythro-PDMP is uniquely suited for experiments requiring ceramide elevation without concomitant GSL depletion, a confounding factor inherent to D-threo-PDMP and other GCS inhibitors. As demonstrated by Uemura et al. (1990), the compound arrests fibroblast growth at 50 µM without altering ganglioside levels, enabling clean dissection of ceramide/diglyceride-driven apoptosis pathways [1]. This is particularly relevant for cancer models where ceramide signaling is hypothesized to drive cell death independently of GSL modulation.

Investigating GCS Enzyme Regulation Through Ceramide-Induced Feedback Without Catalytic Inhibition

D,L-Erythro-PDMP at 40 µM increases ceramide and protects GCS from degradation, inducing elevated GCS protein levels without inhibiting the enzyme's catalytic activity [2]. This property is distinct from D-threo-PDMP, which simultaneously inhibits GCS and induces its expression, and from NB-DNJ, which inhibits without ceramide accumulation. The erythro isomer thus provides a cleaner tool for studying ceramide-dependent GCS transcriptional and post-translational regulation.

Probing Galactosyltransferase-Dependent Glycosphingolipid Pathways

With its 27% inhibition of UDP-galactose:ceramide galactosyltransferase at 100 µM [3], D,L-erythro-PDMP offers a mild but selective perturbation of galactosylceramide synthesis without blocking glucosylceramide formation. This selectivity is opposite to that of DL-threo-PDMP and enables studies of galactosylceramide-dependent processes (e.g., myelin stability, sulfatide synthesis) in contexts where GCS inhibition would be experimentally confounding.

Differentiating the Mechanisms of Growth Arrest in PDMP-Responsive Cancer Lines

The observation that both threo and erythro PDMP racemates inhibit cancer cell growth at comparable concentrations, yet only threo depletes GSLs [4], makes D,L-erythro-PDMP an essential control compound for determining whether the anti-proliferative effects of PDMP-family compounds are driven by GSL depletion or by ceramide/diglyceride accumulation. This differential diagnosis is critical for target validation in oncology drug discovery programs.

Quote Request

Request a Quote for D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.